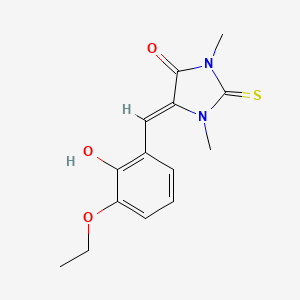
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as ETI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETI is a member of the imidazolidinone family of compounds, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and proliferation. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and antioxidant effects. 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One advantage of using 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been extensively studied and its effects have been well-documented. However, one limitation of using 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone and its potential applications in various scientific research fields.
合成法
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, including condensation reactions between 3-ethoxy-2-hydroxybenzaldehyde and 1,3-dimethyl-2-thiourea. The resulting product can then be purified using various chromatographic techniques.
科学的研究の応用
5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurology, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 5-(3-ethoxy-2-hydroxybenzylidene)-1,3-dimethyl-2-thioxo-4-imidazolidinone has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-11-7-5-6-9(12(11)17)8-10-13(18)16(3)14(20)15(10)2/h5-8,17H,4H2,1-3H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHENXXXYCFJT-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

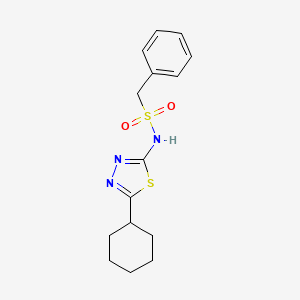
![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)
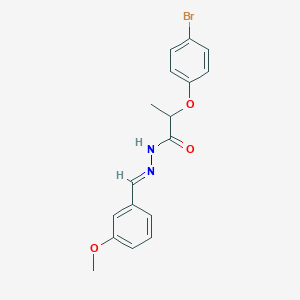
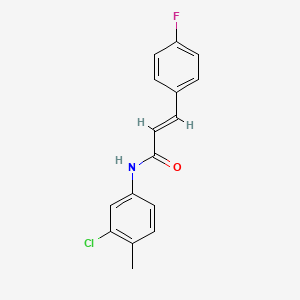
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)
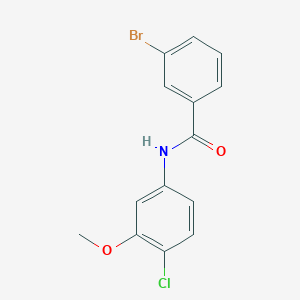

![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)
